molecular formula C10H9BrClN B2631651 7-Bromonaphthalen-2-amine;hydrochloride CAS No. 2309461-50-3

7-Bromonaphthalen-2-amine;hydrochloride

Cat. No.: B2631651
CAS No.: 2309461-50-3
M. Wt: 258.54
InChI Key: YKLCAZARZOLMGF-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-amine hydrochloride is a brominated aromatic amine derivative with the molecular formula C₁₀H₈BrN·HCl and a molecular weight of 267.55 g/mol. This compound is primarily utilized in research settings for organic synthesis and pharmaceutical development. Key properties include:

  • Purity: >98.00% (typical batch analysis) .
  • Solubility: Requires heating to 37°C and sonication for dissolution in common solvents (e.g., DMSO, ethanol) .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in lyophilized form .
  • Applications: Serves as a precursor for synthesizing naphthalene-based pharmacophores or fluorescent probes due to its rigid aromatic backbone and bromine substituent .

Properties

IUPAC Name

7-bromonaphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLCAZARZOLMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309461-50-3
Record name 7-bromonaphthalen-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 7-Bromonaphthalen-2-amine;hydrochloride involves large-scale bromination processes. The reaction is optimized for higher yields and purity by controlling the reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium amide or organolithium compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas.

Common Reagents and Conditions

    Substitution: Sodium amide in liquid ammonia at -33°C.

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

Major Products Formed

    Substitution: Formation of derivatives like 7-alkylnaphthalen-2-amine.

    Oxidation: Formation of 7-nitronaphthalen-2-amine.

    Reduction: Formation of 7-aminonaphthalene.

Scientific Research Applications

7-Bromonaphthalen-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Amine Hydrochlorides

2-Amino-5-Bromophenol Hydrochloride (C₆H₅BrNO·HCl)

  • Molecular Weight : 230.48 g/mol .
  • Structure: A monocyclic bromophenol derivative with an amine group at position 2 and hydroxyl at position 3.
  • Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide, yielding 36.1% as a white solid .
  • Key Differences :
    • Lacks the naphthalene ring system, reducing steric hindrance but limiting π-π stacking interactions.
    • Lower molecular weight compared to 7-bromonaphthalen-2-amine hydrochloride (267.55 vs. 230.48 g/mol).
    • Hydroxyl group enhances polarity but reduces stability under acidic conditions .

(2-Bromophenyl)(phenyl)methylamine Hydrochloride (C₁₄H₁₅BrClN)

  • Molecular Weight : 312.64 g/mol .
  • Structure : A diarylmethane derivative with a brominated phenyl group and methylamine moiety.
  • Storage : Stable at room temperature (RT), unlike 7-bromonaphthalen-2-amine hydrochloride .
  • Higher molecular weight (312.64 vs. 267.55 g/mol) may reduce solubility in aqueous media.

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine Hydrochloride (C₁₃H₁₄BrNO·HCl)

  • Molecular Weight : 336.63 g/mol .
  • Structure : Features a naphthalene core linked to an ethylmethylamine group via an ether bond.
  • Solubility : Likely higher than 7-bromonaphthalen-2-amine hydrochloride due to the ether oxygen, which improves hydrogen bonding .
  • Key Differences :
    • Ether linkage introduces flexibility, altering conformational stability compared to the rigid amine-substituted naphthalene.
    • Bromine at position 6 (vs. 7) may affect electronic distribution and reactivity.

{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine Hydrochloride (C₁₄H₁₂BrFNO·HCl)

  • Molecular Weight : 348.62 g/mol .
  • Structure: Combines a fluorophenyl group with a bromophenoxy substituent.
  • Applications: Potential use in CNS-targeted drug design due to fluorine’s electronegativity and bromine’s lipophilicity .
  • Key Differences: Fluorine substituent enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Biological Activity

7-Bromonaphthalen-2-amine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.

This compound is characterized by its bromine substitution on the naphthalene ring, which influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation Reactions : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction Reactions : Reduction can yield corresponding amines or hydrocarbons.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can alter enzyme activity and influence various biological pathways, contributing to its potential therapeutic effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Interaction : It has been employed in studies focusing on enzyme interactions, particularly protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes .
  • Antitumor Activity : Research indicates that derivatives of 7-Bromonaphthalen-2-amine may enhance T cell anti-tumor immunity by inhibiting PTP1B and PTPN2, thus potentially serving as a therapeutic agent in cancer treatment .
  • Antioxidant Properties : Compounds similar to 7-Bromonaphthalen-2-amine have shown radical scavenging abilities, indicating potential applications in mitigating oxidative stress-related conditions .

Study on Antitumor Mechanisms

In a recent study, 7-Bromonaphthalen-2-amine derivatives were synthesized and evaluated for their ability to inhibit PTPs. The results demonstrated significant enhancement of T cell responses against tumors, suggesting that these compounds could be developed into novel cancer therapies .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of related compounds, revealing that they effectively reduced oxidative stress markers in endothelial cells. This suggests a potential role in preventing inflammation-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionInhibits PTP1B and PTPN2, enhancing T cell immunity
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Antitumor PotentialPromotes anti-tumor immune responses

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityReference
7-Bromo-1,8-naphthyridin-2-amineModerate PTP inhibition
7-Bromo-1,5-naphthyridin-2-amineWeak antitumor activity
3-(Benzyloxy)-7-bromonaphthalen-2-amineAntioxidant properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromonaphthalen-2-amine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Common synthetic pathways include bromination of naphthalen-2-amine derivatives under halogenation conditions (e.g., using Br₂ or NBS) followed by HCl salt formation. Optimization involves adjusting parameters such as reaction temperature (e.g., 0–60°C), stoichiometry of brominating agents, and solvent polarity (e.g., DCM vs. THF). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification typically employs recrystallization from ethanol/water mixtures .
  • Data Validation : Confirm product identity using 1H^1H-NMR (to verify aromatic proton shifts) and LC-MS (to confirm molecular weight and purity ≥95%) .

Q. Which analytical techniques are most reliable for characterizing 7-Bromonaphthalen-2-amine hydrochloride?

  • Methodological Answer : A multi-technique approach is recommended:

  • Spectroscopy : 1H^1H-NMR (to resolve bromine-induced deshielding effects at C7) and FT-IR (to confirm amine hydrochloride N-H stretches at 2500–3000 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment.
  • Elemental Analysis : Validate stoichiometry via CHNS analysis (e.g., Br% should match theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 7-Bromonaphthalen-2-amine hydrochloride derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or isotopic interference. Mitigation strategies include:

  • Solvent Removal : Use high-vacuum drying or lyophilization to eliminate residual DMSO/water.
  • Isotopic Purity : Confirm reagent grade (e.g., ≥99% D₂O for NMR solvents).
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-predicted chemical shifts (software: Gaussian or ORCA) .
    • Case Study : If LC-MS shows an unexpected [M+2] peak, investigate potential bromine isotope patterns (natural abundance: 79Br^{79}Br:50.7%, 81Br^{81}Br:49.3%) .

Q. What experimental design principles apply when studying the biological activity of 7-Bromonaphthalen-2-amine hydrochloride?

  • Methodological Answer :

  • Dose-Response Studies : Use factorial design (e.g., 2³ design) to test variables like concentration (1–100 µM), exposure time (6–48 hours), and cell type specificity.
  • Controls : Include negative controls (vehicle-only) and positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Replication : Triplicate experiments with blinded analysis to minimize bias .
    • Theoretical Framework : Link biological hypotheses to existing frameworks (e.g., structure-activity relationships for brominated amines in receptor binding) .

Q. How can stability studies be designed to evaluate 7-Bromonaphthalen-2-amine hydrochloride under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to stress conditions (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC.
  • Light Sensitivity : Compare stability in amber vs. clear glass vials under UV light (λ = 365 nm).
  • pH Effects : Test solubility and degradation in buffers (pH 2–9) to simulate physiological extremes .
    • Data Interpretation : Use Arrhenius kinetics to predict shelf-life at standard storage temperatures (2–8°C) .

Methodological Considerations for Data Contradictions

  • Reproducibility : Cross-validate results using orthogonal methods (e.g., NMR + X-ray crystallography for structural confirmation) .
  • Batch Variability : Analyze multiple synthesis batches (n ≥ 3) to identify process-related impurities (e.g., residual bromine or unreacted amine) .

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